molecular formula C16H11NO5S B14423577 Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate CAS No. 81116-45-2

Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate

Cat. No.: B14423577
CAS No.: 81116-45-2
M. Wt: 329.3 g/mol
InChI Key: WUKPRXGCBKFHCK-UHFFFAOYSA-N
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Description

Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate is a chemical compound with the molecular formula C16H11NO5S. It belongs to the thioxanthene family, which is known for its diverse applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a nitro group, a carbonyl group, and an ethyl ester group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of 9-oxo-9H-thioxanthene-1-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and acidic catalysts for esterification. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles. .

Scientific Research Applications

Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbonyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

81116-45-2

Molecular Formula

C16H11NO5S

Molecular Weight

329.3 g/mol

IUPAC Name

ethyl 3-nitro-9-oxothioxanthene-1-carboxylate

InChI

InChI=1S/C16H11NO5S/c1-2-22-16(19)11-7-9(17(20)21)8-13-14(11)15(18)10-5-3-4-6-12(10)23-13/h3-8H,2H2,1H3

InChI Key

WUKPRXGCBKFHCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])SC3=CC=CC=C3C2=O

Origin of Product

United States

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